

Target Deconvolution Strategy: 3,7-Dimethyl-1H-indole-2-carboxamide

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Compound of Interest

Compound Name: *3,7-dimethyl-1H-indole-2-carboxamide*

CAS No.: *1446251-28-0*

Cat. No.: *B1432153*

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Executive Summary & Scaffold Analysis

The **3,7-dimethyl-1H-indole-2-carboxamide** core is a rigid, lipophilic scaffold. Its biological activity is heavily dictated by the substitution on the carboxamide nitrogen (

) and the steric/electronic effects of the 3,7-dimethyl pattern.

- **3-Methyl Role:** restricts rotation of the C2-carbonyl bond, locking the molecule into a bioactive conformation (often favoring intramolecular H-bonding).
- **7-Methyl Role:** provides steric bulk that prevents metabolic oxidation at the vulnerable 7-position and improves selectivity by clashing with "flat" binding pockets (e.g., DNA intercalation), thereby favoring hydrophobic protein pockets.

Primary Suspect Targets (Based on Literature Precedence):

- *Mycobacterium tuberculosis* (Mtb): The transporter MmpL3 (Mycobacterial membrane protein Large 3).[2]

- Oncology: Tyrosine Kinases (specifically VEGFR-2 or EGFR) or Tubulin polymerization.
- Parasitology: PfATP4 (in Plasmodium falciparum).[3]

In Silico Triage & Molecular Docking

Before initiating expensive wet-lab workflows, perform a computational triage to rank potential targets.

Structural Homology Search

The 3,7-dimethyl-indole-2-carboxamide motif mimics the binding mode of several known inhibitors.

- Protocol: Use SwissTargetPrediction or SEA (Similarity Ensemble Approach) to screen the specific derivative against the ChEMBL database.
- Focus: Look for structural overlap with Telacebec (Q203) analogues (for Mtb) or Sunitinib analogues (for kinases).

Molecular Docking Workflow (MmpL3 Validation)

If the phenotype is anti-mycobacterial, MmpL3 is the highest probability target.

- PDB Retrieval: Download Crystal Structure of MmpL3 (PDB ID: 6AJG).
- Ligand Prep: Energy minimize the **3,7-dimethyl-1H-indole-2-carboxamide** structure (DFT B3LYP/6-31G*).
- Docking Grid: Center grid on the transmembrane proton-translocating channel.
- Success Criteria: Look for a docking score < -9.0 kcal/mol and a key H-bond between the indole NH and Asp640 or Tyr641.

Experimental Workflow A: Genomic Resistance Mapping (Anti-Infective)

If your compound targets bacteria (Mtb) or parasites, this is the definitive method.

Protocol: Spontaneous Mutant Generation

- Inoculum: Prepare

CFU/mL of the sensitive strain (e.g., *M. tuberculosis* H37Rv).
- Selection: Plate onto agar containing the compound at 5×, 10×, and 20× MIC.
- Incubation: Incubate until colonies appear (2-4 weeks for Mtb).
- Isolation: Pick 5-10 distinct colonies and re-verify resistance phenotypes.
- WGS (Whole Genome Sequencing):
 - Extract gDNA from mutants and the wild-type parent.
 - Sequence (Illumina MiSeq, 300x coverage).
 - Bioinformatics: Map reads to the reference genome. Filter for Non-Synonymous SNPs (Single Nucleotide Polymorphisms) that appear in all resistant mutants but not the parent.
 - Expected Hit: A missense mutation in the *mmpL3* gene (e.g., V684A) or *atpE*.

Experimental Workflow B: Chemical Proteomics (Oncology/Mammalian)

For mammalian targets (where genetic selection is difficult), use Photo-Affinity Labeling (PAL) coupled with Mass Spectrometry.

Probe Design Strategy

You must synthesize a "bifunctional probe" without abolishing biological activity.

- Warhead: The **3,7-dimethyl-1H-indole-2-carboxamide** core.
- Linker Point: The Amide Nitrogen is the most tolerant vector. Attach the linker here if it is a secondary amide. If it is a primary amide, alkylate the Indole N1 (though this may reduce potency).

- Reporters:
 - Photo-crosslinker: Diazirine (activates at 365 nm UV).
 - Click Handle: Terminal Alkyne (for CuAAC reaction with biotin-azide).

Chemical Proteomics Protocol

- Incubation: Treat cell lysates (or live cells) with the Probe (1-10 μ M) for 1 hour.
 - Control: Pre-incubate with 100x excess of the "cold" (unlabeled) parent compound to compete for the binding site.
- Crosslinking: Irradiate with UV light (365 nm) for 10 minutes on ice.
- Click Chemistry: Lysis, then react with Biotin-Azide, CuSO₄, TCEP, and TBTA.
- Enrichment: Pull down biotinylated proteins using Streptavidin-Agarose beads.
- Digestion & MS: On-bead trypsin digestion followed by LC-MS/MS.
- Data Analysis: Identify proteins significantly enriched in the Probe sample vs. the Competition Control.

Biophysical Validation: Cellular Thermal Shift Assay (CETSA)

Once a candidate (e.g., a Kinase or MmpL3) is identified, validate physical binding in intact cells.

Principle: Ligand binding stabilizes the target protein, increasing its melting temperature ().

Protocol:

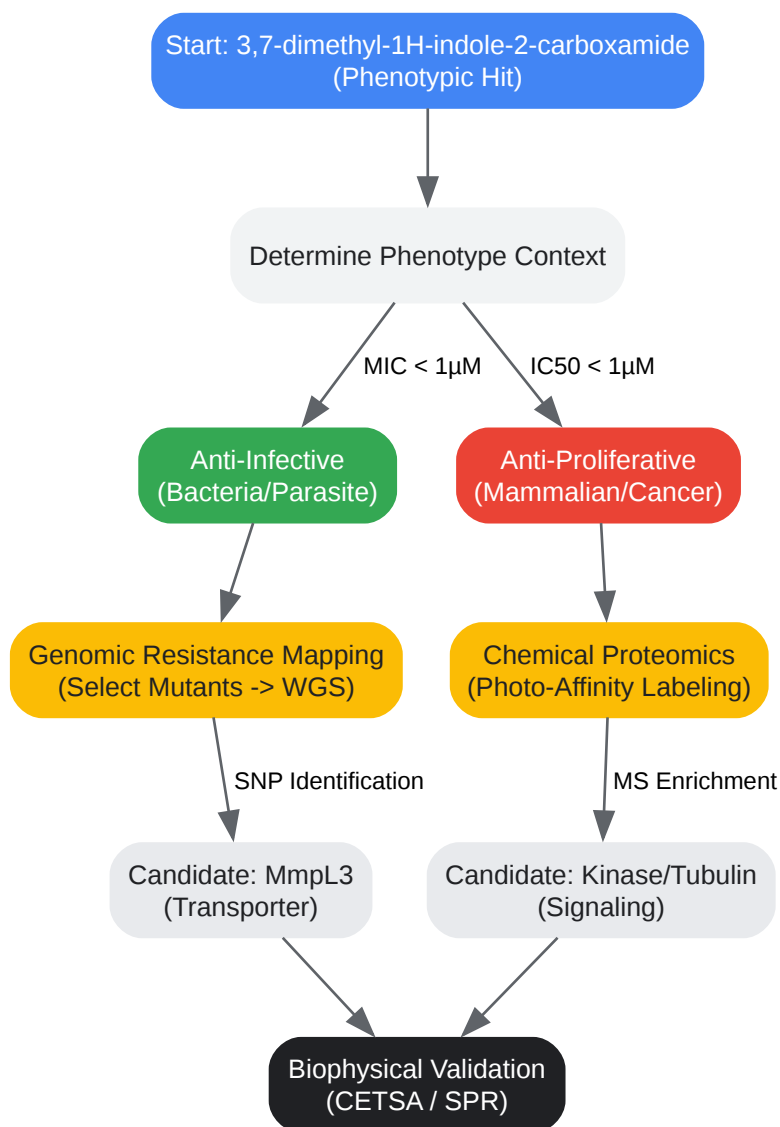
- Treatment: Treat cells with the compound (10 \times EC₅₀) or DMSO for 1 hour.
- Heating: Aliquot cells into PCR tubes and heat at a gradient (

).

- Lysis: Lyse cells (freeze-thaw) and centrifuge to pellet denatured/aggregated proteins.
- Detection: Analyze the soluble fraction via Western Blot using an antibody specific to the candidate target.
- Result: The target protein should remain soluble at higher temperatures in the treated samples compared to DMSO.

Visualization of Workflows

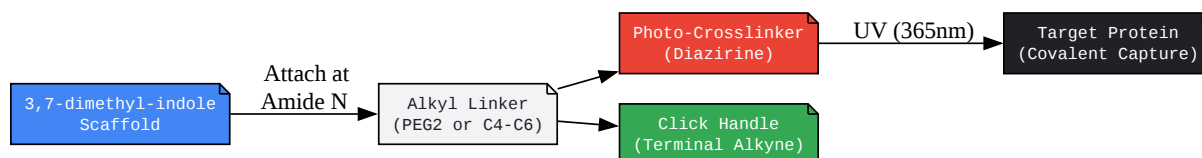
Diagram 1: Target Identification Decision Tree



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Caption: Decision matrix for selecting the appropriate target deconvolution workflow based on biological context.

Diagram 2: Chemical Probe Synthesis Strategy



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Caption: Design of a trifunctional probe. The linker is attached to the amide nitrogen to minimize steric clash with the indole binding pocket.

Data Summary: Known Indole-2-Carboxamide Targets^{[2][4][5]}

Target Class	Specific Protein	Disease Area	Key Interaction Mechanism
Transporter	MmpL3	Tuberculosis	Indole NH H-bonds with Asp640; blocks proton motive force.
Kinase	VEGFR-2 / EGFR	Cancer	ATP-competitive inhibition; Indole binds in hinge region.
Ion Pump	PfATP4	Malaria	Disrupts Na ⁺ homeostasis in parasite. ^[3]
GPCR	CB1 / CB2	Pain/Inflammation	Allosteric modulation of cannabinoid receptors.

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